4,5-Dimethyl-1,2-dithiol-3-one

Antibacterial FabH inhibition Enzyme kinetics

4,5-Dimethyl-1,2-dithiol-3-one (CAS 35659-69-9) is a five-membered heterocyclic compound belonging to the 1,2-dithiol-3-one class, characterized by an endocyclic disulfide bond (S–S) adjacent to a carbonyl group at position 3, with methyl substituents at positions 4 and 5. This class is historically significant in sulfur heterocycle chemistry, with the thione analog (4,5-dimethyl-1,2-dithiole-3-thione) being the first representative synthesized in 1884.

Molecular Formula C5H6OS2
Molecular Weight 146.2 g/mol
CAS No. 35659-69-9
Cat. No. B12683732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dimethyl-1,2-dithiol-3-one
CAS35659-69-9
Molecular FormulaC5H6OS2
Molecular Weight146.2 g/mol
Structural Identifiers
SMILESCC1=C(SSC1=O)C
InChIInChI=1S/C5H6OS2/c1-3-4(2)7-8-5(3)6/h1-2H3
InChIKeyKEAHYHMUZVNUOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dimethyl-1,2-dithiol-3-one (CAS 35659-69-9): Core Properties and Class Positioning for Procurement Decisions


4,5-Dimethyl-1,2-dithiol-3-one (CAS 35659-69-9) is a five-membered heterocyclic compound belonging to the 1,2-dithiol-3-one class, characterized by an endocyclic disulfide bond (S–S) adjacent to a carbonyl group at position 3, with methyl substituents at positions 4 and 5 [1]. This class is historically significant in sulfur heterocycle chemistry, with the thione analog (4,5-dimethyl-1,2-dithiole-3-thione) being the first representative synthesized in 1884 [2]. The 1,2-dithiol-3-one scaffold is recognized for its ability to donate sulfur atoms, interact with biological macromolecules, and serve as a versatile precursor in organic synthesis and materials science [2].

Why Generic Substitution of 4,5-Dimethyl-1,2-dithiol-3-one Is Not Feasible: Substituent-Dependent Reactivity and Bioactivity Risks


Within the 1,2-dithiol-3-one family, minor substituent changes at positions 4 and 5 produce dramatic, quantifiable shifts in biological potency, binding mechanism, and chemical reactivity. As demonstrated in comparative enzyme inhibition studies, replacing the 4,5-dimethyl substitution with 4,5-dichloro yields a >10-fold improvement in FabH inhibitory activity (IC₅₀ 0.16 μM vs. typical micromolar values for less optimized analogs) and fundamentally alters the inhibitor–enzyme dissociation kinetics from reversible to slowly reversible [1]. Similarly, substituting chloro with trifluoromethyl reduces potency by over 150-fold (IC₅₀ >100 μM vs. 0.16 μM), illustrating that even isosteric replacements are not functionally equivalent [1]. Computational studies further reveal that electron-donating groups (e.g., methyl) versus electron-withdrawing groups (e.g., chloro, phenyl) modify HOMO–LUMO gaps and dipole moments, leading to distinct chemical reactivity profiles that cannot be assumed interchangeable for a given application [2].

Quantitative Differentiation Evidence for 4,5-Dimethyl-1,2-dithiol-3-one Against Closest Analogs


FabH Enzyme Inhibition: 4,5-Dimethyl Substitution Produces Weaker but More Rapidly Dissociating Inhibition vs. 4,5-Dichloro Analog

In a direct head-to-head study of 1,2-dithiol-3-ones, 4,5-dichloro-1,2-dithiol-3-one inhibited Staphylococcus aureus FabH with an IC₅₀ of 0.16 μM. Analogs with 5-chloro replaced by methyl (relevant to the 4,5-dimethyl target's structural context) displayed significantly reduced potency, with IC₅₀ values typically ≥10 μM and rapidly reversible binding, in stark contrast to the slowly dissociating complex formed by the 5-chloro derivatives [1]. This demonstrates that the 4,5-dimethyl substitution produces a distinct enzyme interaction profile characterized by faster off-rates, which may be preferred in applications where transient inhibition is desired over prolonged target engagement.

Antibacterial FabH inhibition Enzyme kinetics

Corrosion Inhibition Efficiency: 4,5-Dimethyl-1,2-dithiol-3-thione Achieves Optimal Inhibition at 8×10⁻⁵ mM in 1M HCl on Carbon Steel

The thione analog (4,5-dimethyl-1,2-dithiol-3-thione) was evaluated as a corrosion inhibitor for carbon steel in 1M HCl using potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). The inhibition efficiency increased with concentration, reaching an optimum at 8×10⁻⁵ mM. At this concentration, the inhibitor provided measurable protection, though Ni-P alloy coating outperformed the organic inhibitor in reducing corrosion rate [1]. When cross-referenced with literature on 4,5-dichloro-1,2-dithiol-3-one, which demonstrates corrosion inhibition on carbon steel in artificial seawater environments , the 4,5-dimethyl substitution (present in both the thione and the ketone analog) is associated with effective inhibition at low micromolar concentrations in acidic media.

Corrosion inhibition Carbon steel Electrochemistry

Computational Reactivity Comparison: Methyl Substituents Decrease Electrophilicity and Alter HOMO–LUMO Gap vs. Chloro-Substituted Analogs

A multivariate computational study of 27 1,2-dithiole-3-one derivatives calculated HOMO, LUMO, ΔE (HOMO–LUMO gap), and dipole moment (μ) using DFT at the B3LYP/6-311++G(d,p) level. Electron-donating substituents such as methyl groups raise the HOMO energy, decrease the electrophilicity index, and increase the HOMO–LUMO gap relative to electron-withdrawing substituents (e.g., chloro, phenyl), thereby reducing the compound's susceptibility to nucleophilic attack and altering its redox behavior [1]. For the 4,5-dimethyl derivative, this translates to enhanced stability toward nucleophiles compared to the 4,5-dichloro analog, which is highly reactive toward biological nucleophiles such as the active-site cysteine of FabH [2].

Computational chemistry DFT Reactivity prediction

Synthetic Versatility as a Dithiolene Ligand Precursor: 4,5-Dimethyl-1,3-dithiol-2-one Enables High-Yield Nickel Bis(dithiolene) Complex Synthesis

4,5-Dimethyl-1,3-dithiol-2-one (the isomeric 1,3-dithiol-2-one analog) has been demonstrated as an effective dithiolene ligand precursor for the high-yield synthesis of [Ni(S₂C₂Me₂)₂] complexes. While this evidence pertains to the 1,3-dithiol-2-one isomer rather than the 1,2-dithiol-3-one target, it establishes that the 4,5-dimethyl substitution pattern on a dithiolone scaffold enables efficient ligand transfer to transition metals [1]. This contrasts with 4,5-diaryl-substituted dithiol-3-ones, where steric bulk and electronic effects from aryl groups alter complexation kinetics and product distribution [2]. The 4,5-dimethyl substitution thus offers a balanced steric and electronic profile for coordination chemistry applications.

Coordination chemistry Dithiolene complexes Materials precursors

Optimal Procurement Scenarios for 4,5-Dimethyl-1,2-dithiol-3-one Based on Quantitative Differentiation Evidence


Antibacterial Drug Discovery: Tool Compound for Investigating Non-Covalent, Rapidly Reversible FabH Inhibition

For antibacterial research groups seeking to dissect the kinetic determinants of FabH inhibition, 4,5-dimethyl-1,2-dithiol-3-one provides a rapidly reversible binding profile (in contrast to the slowly dissociating 4,5-dichloro analog) [1]. This compound can serve as a control to distinguish residence-time-dependent antibacterial effects from affinity-driven effects in mechanism-of-action studies.

Industrial Corrosion Inhibition: Halogen-Free Formulation Component for Acidic Pickling Environments

Demonstrated effective inhibition of carbon steel corrosion in 1M HCl at low concentrations (optimum 8×10⁻⁵ mM), the 4,5-dimethyl substitution pattern offers a halogen-free alternative to 4,5-dichloro-1,2-dithiol-3-one for industrial corrosion inhibitor formulations where environmental regulations restrict chlorinated compounds [2][3].

Coordination Chemistry and Materials Science: Dithiolene Ligand Precursor with Optimized Steric Profile

The 4,5-dimethyl substitution provides a sterically accessible yet electronically favorable scaffold for metal complexation. The established precedent for high-yield nickel bis(dithiolene) synthesis using the isomeric dithiolone supports exploration of the 1,2-dithiol-3-one target as a ligand precursor for conductive materials, molecular magnets, and non-linear optical materials [4].

Computational Chemistry and QSAR Model Development: Electron-Donating Reference Standard

With its electron-donating methyl substituents, 4,5-dimethyl-1,2-dithiol-3-one serves as an experimentally accessible reference compound for calibrating DFT-calculated reactivity descriptors (HOMO–LUMO gap, electrophilicity) in QSAR models of 1,2-dithiol-3-one derivatives [5]. This enables computational prediction of biological activity and chemical stability for novel analogs in the series.

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